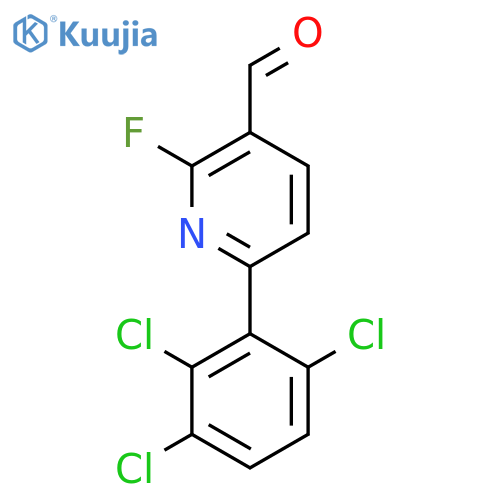Cas no 1361565-82-3 (2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde)
2-フルオロ-6-(2,3,6-トリクロロフェニル)ニコチンアルデヒドは、高度に官能基化されたニコチンアルデヒド誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。その分子構造にはフッ素原子と3つの塩素原子が戦略的に配置されており、電子求引性効果と立体障害の両面で特異な反応性を示します。特に、ハロゲン置換パターンにより分子の極性や結晶性が調整可能で、材料科学分野での利用価値が高いです。アルデヒド基を有するため、さらに誘導体化する際の反応点としても優れており、複雑な骨格構築に有用です。

1361565-82-3 structure
商品名:2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde
CAS番号:1361565-82-3
MF:C12H5Cl3FNO
メガワット:304.531603574753
CID:4966318
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde
-
- インチ: 1S/C12H5Cl3FNO/c13-7-2-3-8(14)11(15)10(7)9-4-1-6(5-18)12(16)17-9/h1-5H
- InChIKey: TTZQIMQCNMBWLA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC(C=O)=C(N=1)F)Cl)Cl
計算された属性
- せいみつぶんしりょう: 302.942075 g/mol
- どういたいしつりょう: 302.942075 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- ぶんしりょう: 304.5
- トポロジー分子極性表面積: 30
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031637-250mg |
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361565-82-3 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A013031637-1g |
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361565-82-3 | 97% | 1g |
1,490.00 USD | 2021-06-22 | |
| Alichem | A013031637-500mg |
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361565-82-3 | 97% | 500mg |
839.45 USD | 2021-06-22 |
2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
1361565-82-3 (2-Fluoro-6-(2,3,6-trichlorophenyl)nicotinaldehyde) 関連製品
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
